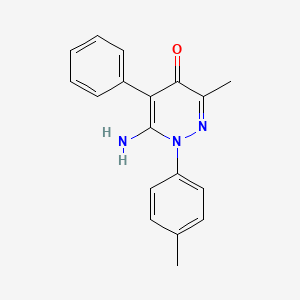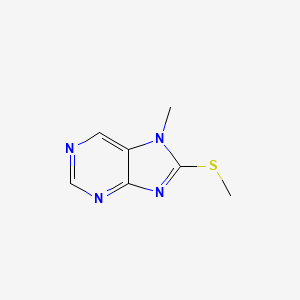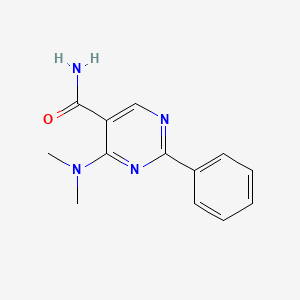![molecular formula C29H27N5O B12919287 7-[1-(Triphenylmethoxy)pent-4-en-2-yl]-7H-purin-6-amine CAS No. 918795-49-0](/img/structure/B12919287.png)
7-[1-(Triphenylmethoxy)pent-4-en-2-yl]-7H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(1-(Trityloxy)pent-4-en-2-yl)-7H-purin-6-amine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a trityloxy group attached to a pent-4-en-2-yl chain, which is further connected to a purine ring system. Purine derivatives are known for their significant biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(1-(Trityloxy)pent-4-en-2-yl)-7H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Trityloxy Intermediate: The trityloxy group is introduced by reacting triphenylmethanol with an appropriate alkyl halide under basic conditions.
Alkylation of the Purine Ring: The trityloxy intermediate is then reacted with a purine derivative, such as 6-chloropurine, under nucleophilic substitution conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pent-4-en-2-yl chain, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed on the purine ring or the trityloxy group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, 7-(1-(Trityloxy)pent-4-en-2-yl)-7H-purin-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. It can serve as a probe to investigate the mechanisms of enzyme action and nucleic acid binding.
Medicine: In medicine, purine derivatives are explored for their potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities. This compound may be evaluated for its efficacy in these areas through in vitro and in vivo studies.
Industry: In the industrial sector, 7-(1-(Trityloxy)pent-4-en-2-yl)-7H-purin-6-amine can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 7-(1-(Trityloxy)pent-4-en-2-yl)-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with nucleic acids, affecting processes like DNA replication and transcription. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
- 6-Chloropurine
- 7-Deazapurine
- 2-Aminopurine
Comparison: Compared to similar compounds, 7-(1-(Trityloxy)pent-4-en-2-yl)-7H-purin-6-amine is unique due to the presence of the trityloxy group and the pent-4-en-2-yl chain. These structural features confer distinct chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets. The trityloxy group also provides a handle for further functionalization, making this compound versatile for various applications.
Propriétés
Numéro CAS |
918795-49-0 |
|---|---|
Formule moléculaire |
C29H27N5O |
Poids moléculaire |
461.6 g/mol |
Nom IUPAC |
7-(1-trityloxypent-4-en-2-yl)purin-6-amine |
InChI |
InChI=1S/C29H27N5O/c1-2-12-25(34-21-33-28-26(34)27(30)31-20-32-28)19-35-29(22-13-6-3-7-14-22,23-15-8-4-9-16-23)24-17-10-5-11-18-24/h2-11,13-18,20-21,25H,1,12,19H2,(H2,30,31,32) |
Clé InChI |
RNHZNLHAUWIAAJ-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N4C=NC5=NC=NC(=C54)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-1h-indole-2-carboxylate](/img/structure/B12919207.png)

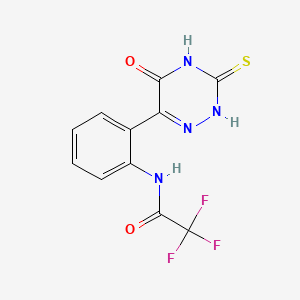
![1-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}butane](/img/structure/B12919211.png)
![5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one](/img/structure/B12919214.png)
![2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B12919215.png)

![2-Ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12919234.png)
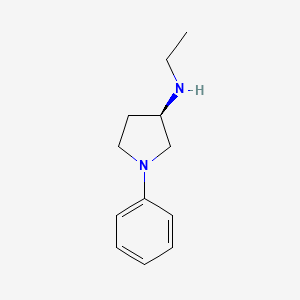
![2-(4-Methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12919240.png)
